molecular formula C28H46O4 B14055045 (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester

(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester

Cat. No.: B14055045
M. Wt: 446.7 g/mol
InChI Key: PRZCLWHVOYRZJL-APDYVAITSA-N
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Description

(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester is a complex organic compound with a unique structure. It belongs to the class of bile acids and derivatives, which are crucial for various biological processes. This compound is characterized by its specific stereochemistry and functional groups, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester typically involves multiple steps, starting from readily available precursors. One common method involves the oxidation of chenodeoxycholic acid to introduce the 7-oxo group, followed by esterification to form the ethyl ester derivative . The reaction conditions often include the use of oxidizing agents such as sodium bromate and sulfuric acid, and the esterification is typically carried out using ethanol in the presence of an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for higher yields and purity. The process involves controlled oxidation and esterification steps, with careful monitoring of reaction conditions to minimize impurities and by-products. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated bile acid esters. These derivatives often exhibit different biological activities and properties, making them valuable for further research and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to modulate bile acid metabolism and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

ethyl 4-[(10S,13R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C28H46O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25,29H,6-16H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,25?,27-,28-/m1/s1

InChI Key

PRZCLWHVOYRZJL-APDYVAITSA-N

Isomeric SMILES

CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O

Origin of Product

United States

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